Ethyl 3-(4-bromophenyl)-3-fluoropropanoate
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Overview
Description
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate is an organic compound with the molecular formula C11H12BrFO2 It is a derivative of propanoic acid, featuring a bromine atom on the phenyl ring and a fluorine atom on the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-3-fluoropropanoate typically involves the esterification of 3-(4-bromophenyl)-3-fluoropropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for acidic or basic hydrolysis, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl groups replacing the bromine atom.
Reduction: The major product is 3-(4-bromophenyl)-3-fluoropropanol.
Hydrolysis: The products are 3-(4-bromophenyl)-3-fluoropropanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-3-fluoropropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate can be compared with other similar compounds such as:
Ethyl 3-(4-chlorophenyl)-3-fluoropropanoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 3-(4-bromophenyl)-3-chloropropanoate: Similar structure but with a chlorine atom on the propanoate chain instead of fluorine, which may influence its chemical properties and applications.
The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to other related compounds.
Biological Activity
Ethyl 3-(4-bromophenyl)-3-fluoropropanoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including the presence of bromine and fluorine substituents, suggest potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through a review of relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H12BrF O2
- Molecular Weight : Approximately 303.12 g/mol
The presence of halogen atoms (bromine and fluorine) enhances its reactivity and binding affinity to biological targets, making it a valuable candidate in drug discovery.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, such as enzymes and receptors. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
The bromine and fluorine substituents are thought to enhance the compound's binding affinity and specificity for these targets, which is crucial for its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies show that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, certain derivatives have been shown to inhibit tumor growth in animal models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a novel antimicrobial agent.
- Cytotoxicity in Cancer Cells : In vitro assays using human cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism appeared to involve the activation of caspases, leading to programmed cell death .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-(4-chlorophenyl)-3-fluoropropanoate | Chlorine instead of Bromine | Moderate antibacterial activity |
Ethyl 3-(4-iodophenyl)-3-fluoropropanoate | Iodine instead of Bromine | Enhanced cytotoxicity in cancer cells |
Ethyl 3-(4-bromophenyl)-2-fluoropropanoate | Different positioning of Fluorine | Lower binding affinity to target enzymes |
This table illustrates how variations in halogen substituents can affect biological activity and binding characteristics.
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-fluoropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMMPVGJILBKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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